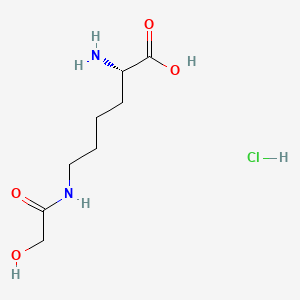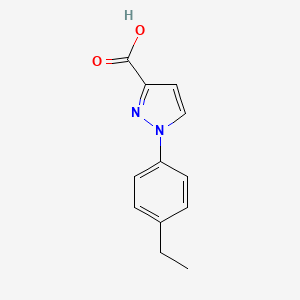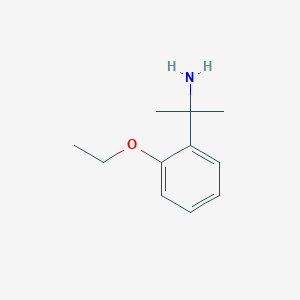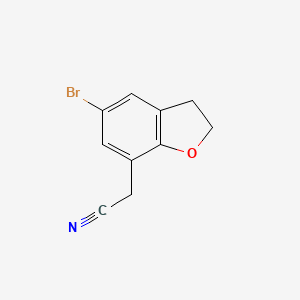
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound of significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the reaction of lysine with glyoxylic acid. The process begins with the protection of the amino group of lysine, followed by the reaction with glyoxylic acid to form the hydroxyacetamido group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamido group back to the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acid derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyacetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the amino group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacking the hydroxyacetamido group.
N-acetylcysteine: Contains an acetyl group and a thiol group, differing in functional groups but similar in its role as a precursor in biochemical pathways.
Uniqueness
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyacetamido group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its ability to form hydrogen bonds and ionic interactions makes it particularly valuable in biochemical and medicinal research .
Propriétés
Formule moléculaire |
C8H17ClN2O4 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O4.ClH/c9-6(8(13)14)3-1-2-4-10-7(12)5-11;/h6,11H,1-5,9H2,(H,10,12)(H,13,14);1H/t6-;/m0./s1 |
Clé InChI |
VMPSSDPPTATDPR-RGMNGODLSA-N |
SMILES isomérique |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CCNC(=O)CO)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)









![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
